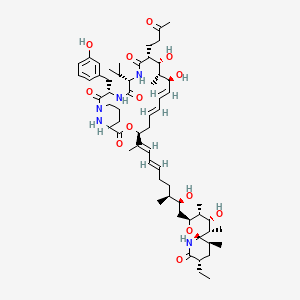![molecular formula C22H22N8O3 B1239214 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239214.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3-phenylmethoxyphenyl)methylideneamino]-5-propan-2-yl-4-triazolecarboxamide is an aromatic ether.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study by Başoğlu et al. (2013) explored the synthesis of various azole derivatives, including triazole compounds, and evaluated their antimicrobial activities. This research contributes to the understanding of the chemical properties and potential biological applications of similar compounds (Başoğlu et al., 2013).
Triazole Derivatives Synthesis
- Al-Smaisim (2010) conducted a study on the synthesis of 1,2,3-triazole compounds derived from 4-aminobenzoic acid, highlighting the structural importance of triazole in drug development and its therapeutic value in various medical fields (Al-Smaisim, 2010).
Antimicrobial and Antioxidant Activities
- Research by Sokmen et al. (2014) investigated the synthesis of triazole Schiff base and amine derivatives. They evaluated these compounds for antibacterial, antiurease, and antioxidant activities, underscoring the significance of these compounds in pharmaceutical research (Sokmen et al., 2014).
Reactions of Aminofurazan Carboxylic Acid Iminoester
- Sergievskii et al. (2002) explored the reactions of 4-aminofurazan-3-carboxylic acid iminoester, leading to the formation of various compounds, including 1,2,5-oxadiazol-3-amines. This study provides insight into the chemical reactions and potential applications of similar compounds in scientific research (Sergievskii et al., 2002).
Heterocyclic Compound Synthesis
- Chen et al. (2008) synthesized new heterocyclic compounds combining 1,2,4-triazole and 1,3,4-oxadiazole. This study highlights the diverse applications of these compounds in chemical synthesis and potential pharmacological uses (Chen et al., 2008).
Synthesis of 1,3,4-Oxadiazole Derivatives
- A study by Younis (2011) focused on synthesizing new 1,3,4-oxadiazole derivatives, illustrating the wide range of potential applications of these compounds in scientific research (Younis, 2011).
properties
Product Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide |
|---|---|
Molecular Formula |
C22H22N8O3 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-5-propan-2-yltriazole-4-carboxamide |
InChI |
InChI=1S/C22H22N8O3/c1-14(2)19-18(25-29-30(19)21-20(23)27-33-28-21)22(31)26-24-12-16-9-6-10-17(11-16)32-13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3,(H2,23,27)(H,26,31)/b24-12+ |
InChI Key |
GLZVHQXXRHVQQB-WYMPLXKRSA-N |
Isomeric SMILES |
CC(C)C1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(4,5-Dihydro-1H-imidazol-2-YL)-2-{5-[4-(4,5-dihydro-1H-imidazol-2-YL)phenyl]thien-2-YL}-1H-benzimidazole](/img/structure/B1239138.png)
![{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1239142.png)
![Thiophene-2-carboxylic acid 4-[(Z)-2-cyano-2-(6-methyl-1H-benzoimidazol-2-yl)-vinyl]-phenyl ester](/img/structure/B1239143.png)
![1-[2-[5-(2-fluoroethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1239144.png)





